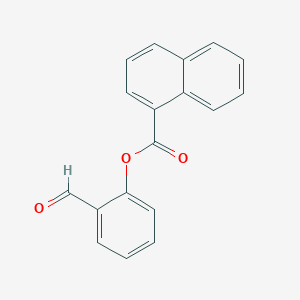

2-Formylphenyl 1-naphthoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHJVCZUYTSQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Formylphenyl 1-naphthoate CAS number and molecular structure

CAS Number: 302953-79-3 Classification: Activated Salicylaldehyde Ester / Acyl Transfer Reagent[1][2]

Executive Summary

2-Formylphenyl 1-naphthoate is a specialized activated ester utilized primarily in chemical biology and organic synthesis. Structurally, it consists of 1-naphthoic acid esterified with salicylaldehyde (2-hydroxybenzaldehyde). Its core utility lies in its ortho-formyl group , which functions as a chemical auxiliary to facilitate rapid, chemoselective acyl transfer reactions—most notably in Serine/Threonine Ligation (STL) and Cysteine/Penicillamine Ligation .

Unlike standard active esters (e.g., NHS-esters) that react non-specifically with primary amines, 2-formylphenyl esters require a reversible covalent capture (imine/oxazolidine formation) with the nucleophile before acyl transfer can occur. This unique mechanism allows for the site-specific modification of peptides or the kinetic resolution of amines.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Properties

| Property | Data |

| CAS Number | 302953-79-3 |

| IUPAC Name | 2-Formylphenyl naphthalene-1-carboxylate |

| Synonyms | Salicylaldehyde 1-naphthoate; 1-Naphthoic acid 2-formylphenyl ester |

| Molecular Formula | C₁₈H₁₂O₃ |

| Molecular Weight | 276.29 g/mol |

| Appearance | White to off-white solid (typically crystalline) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water |

| SMILES | O=C(Oc1ccccc1C=O)c2cccc3ccccc23 |

| InChIKey | Calculated:[3] UZZYQFDHDQOVRL-UHFFFAOYSA-N |

Structural Significance

The molecule features two critical domains:

-

The Acyl Donor (1-Naphthoyl): A bulky, lipophilic, and fluorescent aromatic group.

-

The Leaving Group/Auxiliary (2-Formylphenol): The ortho-aldehyde is the functional "hook." It reacts with N-terminal amino alcohols (Ser/Thr) or thiols (Cys) to form a cyclic intermediate, bringing the amine into proximity with the ester carbonyl for transfer.

Part 2: Synthesis & Preparation[4][5]

Objective: Synthesize 2-formylphenyl 1-naphthoate via Schotten-Baumann esterification.

Reagents & Materials

-

Substrate: Salicylaldehyde (1.0 equiv)

-

Acylating Agent: 1-Naphthoyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

-

Dissolution: Dissolve Salicylaldehyde (10 mmol, 1.22 g) in anhydrous DCM (30 mL). Add TEA (12 mmol, 1.67 mL) and DMAP (1 mmol, 122 mg).

-

Addition: Cool the solution to 0°C. Add 1-Naphthoyl chloride (11 mmol, 2.09 g) dropwise (dissolved in 5 mL DCM if solid) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde starting material is consumed.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 × 30 mL) to remove excess base/pyridine.

-

Wash with saturated NaHCO₃ (2 × 30 mL) and brine (1 × 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexane).

-

Validation: Verify structure via ¹H NMR (look for aldehyde proton at ~10.2 ppm and naphthyl aromatic signals).

Part 3: Functional Application (Mechanism of Action)

The primary value of 2-formylphenyl 1-naphthoate is its role as a Salicylaldehyde Ester (SE) in chemical ligation. The diagram below illustrates the mechanism where the naphthoyl group is transferred to a Serine residue (Ser/Thr Ligation).

Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanism of Salicylaldehyde Ester (SE) mediated ligation. The ortho-aldehyde captures the N-terminal amine, facilitating an intramolecular O-to-N acyl transfer.

Key Application: N-Terminal Modification

Researchers use this compound to introduce the fluorescent 1-naphthoyl tag specifically to the N-terminus of peptides containing Serine, Threonine, or Cysteine, without affecting internal lysines.

Protocol for Ligation (Model Reaction):

-

Conditions: Dissolve the peptide (1 mM) and 2-Formylphenyl 1-naphthoate (2–5 equiv) in Pyridine/Acetic Acid (1:1 mol/mol) or a buffer (pH 4–7) containing 50% organic co-solvent (DMSO/DMF).

-

Incubation: Stir at room temperature for 1–5 hours.

-

Analysis: Monitor by LC-MS. The mass shift corresponds to the addition of the naphthoyl group (+154 Da) and loss of salicylaldehyde.

Part 4: Safety & Handling

-

Hazard Identification: As an ester of a phenol and naphthoic acid, it may hydrolyze to release Salicylaldehyde (irritant, allergen) and 1-Naphthoic acid .

-

Handling: Handle in a fume hood. Avoid inhalation of dust.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent premature hydrolysis or oxidation of the aldehyde group.

-

Disposal: Dispose of as hazardous organic waste (halogen-free).

References

-

Li, X., et al. (2010). Salicylaldehyde Ester-Induced Chemoselective Peptide Ligations: Enabling Generation of Natural Peptidic Linkages at the Serine/Threonine Sites. Proceedings of the National Academy of Sciences. Link

-

Zhang, Y., et al. (2013). Protein Chemical Synthesis by Serine and Threonine Ligation. Accounts of Chemical Research. Link

-

BLD Pharm. Product Registry: 2-Formylphenyl 1-naphthoate (CAS 302953-79-3).[1][2][3][4]Link[2]

-

Levine, P. M., et al. (2014). Chemical Proteins Synthesis: Advances in Methods and Strategies. Chemical Reviews. Link

Sources

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 2-Formylphenyl 1-naphthoate

Executive Summary

This technical guide details the spectroscopic signature of 2-Formylphenyl 1-naphthoate (IUPAC: 2-(1-naphthoyloxy)benzaldehyde), a critical intermediate in the synthesis of fluorescent probes, coumarin derivatives, and photo-cleavable protecting groups. Accurate characterization of this compound is challenging due to the overlapping aromatic regions of the naphthalene and benzene moieties.

This document provides a self-validating analytical workflow, moving from synthesis to multi-modal spectral confirmation. It is designed for researchers requiring high-purity structural validation.

Synthesis & Sample Preparation (Pre-Analysis)

To ensure the spectroscopic data discussed below refers to a pure analyte, the compound must be synthesized via a controlled esterification to avoid hydrolysis artifacts (e.g., reversion to salicylaldehyde).

Optimized Synthetic Route

The most reliable route utilizes a nucleophilic acyl substitution under basic conditions to neutralize the HCl byproduct.

-

Reagents: Salicylaldehyde (1.0 eq), 1-Naphthoyl chloride (1.1 eq), Triethylamine (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Conditions: 0°C to RT,

atmosphere, 4 hours.

Reaction Workflow Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Data Analysis[1][2][3][4][5][6]

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the two carbonyl functionalities (Ester vs. Aldehyde) and confirm the absence of the starting material's hydroxyl group.

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Diagnostic Logic: The ester carbonyl, attached to the naphthalene ring, will appear at a higher wavenumber than the conjugated aldehyde.

| Functional Group | Frequency ( | Intensity | Assignment Logic |

| Ester C=O | 1735 - 1745 | Strong | 1-Naphthoate ester stretch. Higher frequency due to electron-withdrawing phenoxy oxygen. |

| Aldehyde C=O | 1690 - 1700 | Strong | Conjugated aldehyde stretch. |

| C-H (Aldehyde) | 2750 & 2860 | Medium | Characteristic "Fermi Doublet" of the aldehyde C-H. |

| C=C (Aromatic) | 1580 - 1600 | Medium | Skeletal vibrations of Naphthalene and Benzene rings. |

| C-O (Stretch) | 1230 - 1260 | Strong | Ester C-O-C asymmetric stretch. |

| -OH (Phenol) | ABSENT | N/A | Absence of broad band at 3200-3500 confirms full conversion of Salicylaldehyde. |

Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and integration validation. The challenge lies in deconvoluting the 11 aromatic protons.

H NMR (400 MHz, CDCl

)

-

Reference: TMS (

0.00 ppm). -

Key Diagnostic: The aldehyde proton is a distinct singlet downfield.[1] The naphthalene H-2 and H-8 protons are significantly deshielded.

| Shift ( | Mult. | Int.[1][2] | Assignment | Structural Insight |

| 10.25 | s | 1H | -CHO | Aldehyde proton.[1] Deshielded by the carbonyl anisotropy. |

| 9.05 | d | 1H | Nap-H8 | Per-position proton on naphthalene; deshielded by the adjacent ester carbonyl. |

| 8.45 | d | 1H | Nap-H2 | Ortho to the ester carbonyl on the naphthalene ring. |

| 8.15 | d | 1H | Nap-H4 | Para to the ester carbonyl. |

| 7.90 - 8.05 | m | 3H | Nap-H5, H6, H7 | Remaining naphthalene ring protons. |

| 7.65 | dd | 1H | Ph-H6 | Ortho to the aldehyde group on the benzene ring. |

| 7.40 - 7.60 | m | 3H | Ph-H3, H4, H5 | Remaining benzene ring protons. |

C NMR (100 MHz, CDCl

)

-

Key Diagnostic: Two distinct carbonyl carbons.

| Shift ( | Assignment | Note |

| 188.5 | Aldehyde C=O | Characteristic aldehyde carbonyl carbon. |

| 164.8 | Ester C=O | Ester carbonyl carbon. |

| 151.2 | Ph-C2 | Ipso carbon attached to the ester oxygen (Phenolic carbon). |

| 134.0 - 120.0 | Aromatic C | Complex region containing 16 aromatic carbons (Naphthalene + Benzene). |

UV-Vis Spectroscopy

Objective: Confirm the presence of the naphthalene chromophore.

-

Solvent: Acetonitrile or Methanol.[3]

-

Data:

-

~220 nm (High intensity,

-

~295 nm (Medium intensity,

-

~320 nm (Shoulder,

-

~220 nm (High intensity,

Structural Logic & Assignment Diagram

The following diagram illustrates the correlation between the chemical structure and the NMR signals, specifically highlighting the deshielding zones.

Figure 2: Spectroscopic assignment logic correlating functional groups to specific signal shifts.

Quality Control & Troubleshooting

When analyzing this compound, common pitfalls include hydrolysis or incomplete acylation.

-

The "Phenol Test": Run an IR spectrum. If a broad peak appears at 3400 cm

, the ester has hydrolyzed back to Salicylaldehyde and 1-Naphthoic acid. -

Aldehyde Oxidation: If the singlet at 10.2 ppm disappears and a broad singlet appears at ~11.0 ppm (with an IR shift to ~1680 cm

), the aldehyde has oxidized to the carboxylic acid (2-(1-naphthoyloxy)benzoic acid). -

Solvent Effects: In DMSO-

, the aldehyde proton may shift slightly downfield compared to CDCl

References

- Synthesis of Naphthoate Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).

-

Spectroscopic Data of Salicylaldehyde Derivatives

-

SDBS Web: Spectral Database for Organic Compounds. SDBS No. 738 (Salicylaldehyde). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

- Naphthalene Anisotropy in NMR: Clar, E. The Aromatic Sextet. John Wiley & Sons, 1972. (Explains the deshielding of the "per" positions in naphthalene systems).

- Dyes and Pigments. "Synthesis and spectral properties of novel naphthocoumarins.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Potential Applications of 2-Formylphenyl 1-naphthoate in Fluorescence Sensing

Abstract

Fluorescence sensing has emerged as a powerful analytical tool in chemical biology, diagnostics, and drug development, offering high sensitivity and spatiotemporal resolution. The design of novel fluorogenic probes that can selectively detect specific analytes or enzymatic activities is a cornerstone of this field. This technical guide introduces 2-Formylphenyl 1-naphthoate , a molecule of significant untapped potential as a versatile platform for developing "turn-on" and ratiometric fluorescent sensors. By strategically combining the robust fluorescence of the naphthalene moiety with the reactive and analyte-responsive nature of the 2-formylphenyl group, this scaffold offers a gateway to a new class of chemosensors. This document provides a comprehensive overview of the proposed synthesis, photophysical properties, and potential sensing applications of 2-Formylphenyl 1-naphthoate, complete with detailed experimental protocols for its validation and use.

Introduction: The Rationale for a New Sensing Platform

The power of fluorescence microscopy and spectroscopy in biological and chemical sciences is fundamentally reliant on the quality and specificity of the fluorescent probes used.[1] An ideal probe should be non-fluorescent or emit at a different wavelength in its "off" state and exhibit a strong, selective fluorescence "on" signal in the presence of its target analyte.[2][3] This "turn-on" mechanism provides a high signal-to-noise ratio, which is critical for sensitive detection.[4]

Naphthalene and its derivatives are well-regarded fluorophores due to their rigid, planar structure and extended π-electron system, which contribute to high quantum yields and excellent photostability.[5][6][7] However, a standalone fluorophore is not a sensor. To impart sensing capabilities, it must be coupled with a recognition element that modulates its fluorescence in response to a specific event.

This is where the 2-formylphenyl group comes into play. The aldehyde functionality is a versatile reactive handle that can participate in a variety of chemical reactions with specific nucleophiles.[8][9] This reactivity can be harnessed to trigger a change in the electronic properties of the molecule, thereby modulating the fluorescence of the linked naphthalene fluorophore. Furthermore, the ester linkage between the naphthoate and the formylphenyl moieties presents an additional control point, susceptible to enzymatic cleavage by esterases.[10][11]

This guide, therefore, posits that 2-Formylphenyl 1-naphthoate is a promising scaffold for the development of a new generation of fluorescent probes.

Synthesis and Characterization

A plausible and efficient synthesis of 2-Formylphenyl 1-naphthoate can be achieved through a standard esterification reaction.

Proposed Synthesis Pathway

The synthesis involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 1-naphthoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of 2-Formylphenyl 1-naphthoate.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Reaction: Slowly add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Photophysical Properties

Based on the properties of naphthalene derivatives, the photophysical characteristics of 2-Formylphenyl 1-naphthoate are predicted as follows:

| Property | Predicted Value/Range |

| Absorption Maximum (λabs) | 300-350 nm |

| Emission Maximum (λem) | 400-500 nm |

| Quantum Yield (Φ) | Moderate to High |

| Stokes Shift | > 50 nm |

These properties are expected to be sensitive to the solvent environment.[12]

Potential Applications in Fluorescence Sensing

The unique structure of 2-Formylphenyl 1-naphthoate allows for several potential sensing applications, primarily based on a "turn-on" fluorescence mechanism. The core principle is that the initial molecule may exhibit quenched fluorescence due to photoinduced electron transfer (PET) from the formylphenyl moiety to the excited naphthoate fluorophore. Disruption of this PET process through reaction at the formyl group or cleavage of the ester bond would restore the fluorescence of the naphthyl group.

Sensing of Biologically Relevant Thiols

Principle: Certain biothiols, such as cysteine and glutathione, can react with the aldehyde group to form a thiazolidine ring. This reaction would alter the electronic properties of the formylphenyl group, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Caption: Proposed mechanism for biothiol sensing.

Experimental Protocol: Thiol Detection

-

Stock Solutions: Prepare a stock solution of 2-Formylphenyl 1-naphthoate in DMSO and stock solutions of various thiols (cysteine, glutathione, etc.) in a suitable buffer (e.g., PBS, pH 7.4).

-

Assay: In a 96-well plate, add the buffer, the thiol solution to achieve the desired final concentration, and finally add the probe solution.

-

Incubation: Incubate the plate at 37 °C for a specified time.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for the naphthoate fluorophore.

-

Data Analysis: Plot the fluorescence intensity against the thiol concentration to determine the limit of detection (LOD) and selectivity.

Detection of Hydrazine and its Derivatives

Principle: Hydrazine is a highly toxic and reactive compound. The aldehyde group of the probe can readily react with hydrazine to form a stable hydrazone. This condensation reaction would similarly disrupt the PET quenching, resulting in a significant fluorescence enhancement.[13]

Caption: Proposed mechanism for hydrazine sensing.

Experimental Protocol: Hydrazine Detection

The protocol would be similar to that for thiol detection, with hydrazine as the analyte. The reaction is typically fast, so the incubation time may be shorter.

Enzyme-Triggered Sensing: Esterase Activity

Principle: The ester bond in 2-Formylphenyl 1-naphthoate can be a substrate for esterases. Enzymatic hydrolysis would cleave the molecule into 1-naphthoic acid and 2-hydroxybenzaldehyde. This separation of the fluorophore from the quenching formylphenyl group would lead to a "turn-on" fluorescence response. This approach could be valuable for imaging esterase activity in living cells.[10][14]

Caption: Proposed mechanism for esterase activity sensing.

Experimental Protocol: Esterase Activity Assay

-

Enzyme Solution: Prepare solutions of the target esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Assay: In a temperature-controlled cuvette or 96-well plate, add the buffer and the probe solution.

-

Initiation: Start the reaction by adding the esterase solution.

-

Monitoring: Monitor the increase in fluorescence intensity over time using a fluorometer.

-

Data Analysis: Determine the initial reaction rate from the linear portion of the fluorescence versus time plot.

Data Interpretation and Validation

For each potential application, a thorough validation is crucial. This includes:

-

Selectivity: Testing the probe's response to a panel of potentially interfering species to ensure a specific response to the target analyte.

-

Sensitivity: Determining the limit of detection (LOD) and the dynamic range of the probe for its target.

-

Kinetics: Characterizing the reaction rate between the probe and the analyte.

-

pH Stability: Assessing the probe's performance across a physiologically relevant pH range.

Workflow for Probe Validation

Caption: A typical workflow for the validation of a new fluorescent probe.

Conclusion and Future Directions

2-Formylphenyl 1-naphthoate represents a promising, yet unexplored, scaffold for the development of novel fluorescent probes. Its modular design, combining a reliable fluorophore with a versatile reactive group and a cleavable linker, opens up a multitude of possibilities for sensing various biologically and environmentally important analytes. The proposed sensing mechanisms, based on well-established principles of fluorescence quenching and restoration, provide a solid foundation for further research.

Future work should focus on the synthesis and thorough characterization of this molecule, followed by a systematic evaluation of its sensing capabilities for the analytes discussed. Furthermore, the modular nature of the scaffold invites further chemical modifications. For instance, the naphthalene fluorophore could be replaced with other dyes to tune the emission wavelength, or the formyl group could be substituted with other reactive moieties to target different analytes. The exploration of 2-Formylphenyl 1-naphthoate and its derivatives could lead to the development of powerful new tools for chemical biology and diagnostic applications.

References

-

Tunable fluorescent probes for detecting aldehydes in living systems. [Link]

-

Tunable fluorescent probes for detecting aldehydes in living systems. [Link]

-

Aldehyde fixation of thiol-reactive fluorescent cytoplasmic probes for tracking cell migration. [Link]

-

Naphthalene derivatives as fluorescent probe. [Link]

-

Design of Turn-On Near-Infrared Fluorescent Probes for Highly Sensitive and Selective Monitoring of Biopolymers. [Link]

-

Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

-

Activatable Fluorescence Probes for “Turn-On” and Ratiometric Biosensing and Bioimaging: From NIR-I to NIR-II. [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

-

Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. [Link]

-

Strategies for Positioning Fluorescent Probes and Crosslinkers on Formyl Peptide Ligands. [Link]

-

Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging. [Link]

-

Chemosensors Development for Selective Detection of Biologically Relevant Small Molecules and Biomolecules. [Link]

-

Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. [Link]

-

General schematics of a selective turn‐on fluorescent probe. [Link]

-

Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. [Link]

-

A fixation-compatible fluorescent probe for sensitive and specific imaging of exogenous and endogenous esterase activity. [Link]

-

Design principles for activatable fluorescence probes. [Link]

-

Molecular Probes, Chemosensors, and Nanosensors for Optical Detection of Biorelevant Molecules and Ions in Aqueous Media and Biofluids. [Link]

-

Molecular sensor. [Link]

-

Rational Design of Esterase-Insensitive Fluorogenic Probes for In Vivo Imaging. [Link]

-

Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic. [Link]

-

Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. [Link]

-

Photophysical and Fluorescence Nitroaromatic Sensing Properties of Methylated Derivative of a Pamoic Acid Ester. [Link]

-

Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]

-

Fluorescent probes for imaging formaldehyde in biological systems. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

-

A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. [Link]

-

A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. [Link]

-

ExperimentFluorescenceSpectroscopy. [Link]

-

Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

-

Fluorescence Temperature Measurements: Methodology for Applications to Process Monitoring. [Link]

- A process for preparing 2-(4-formylphenyl)

-

Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. [Link]

-

Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. [Link]

-

Fluorescence Polarization Assays: Principles & Applications. [Link]

-

Synthesis, Characterization and Photophysical Properties of Naphtho[2,3-b]Indolizine-6,11-Dione Derivatives. [Link]

-

In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films. [Link]

- Process for the synthesis of phenyl esters.

-

Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Link]

Sources

- 1. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - ProQuest [proquest.com]

- 7. benchchem.com [benchchem.com]

- 8. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

A Literature Review of Naphthoate Esters in Chemical Sensing: A Technical Guide for Researchers

Abstract

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, serves as a foundational building block for a versatile class of fluorescent and colorimetric probes. Its inherent photophysical properties, characterized by good stability, high quantum efficiency, and structural plasticity, make it a privileged fluorophore in the design of chemosensors.[1] When functionalized to form naphthoate esters and their derivatives, this core structure can be tailored to achieve highly sensitive and selective detection of a wide array of analytes, including metal ions, anions, and neutral molecules. This technical guide provides a comprehensive review of the literature on naphthoate esters in chemical sensing. It delves into the core sensing mechanisms, explores diverse applications with a focus on analyte-specific probe design, and offers detailed, field-proven experimental protocols for synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of naphthalene-based probes in their work.

The Naphthalene Core: A Privileged Fluorophore in Sensor Design

The utility of any chemical sensor is fundamentally tied to a measurable change in a physical property upon interaction with a target analyte. Naphthalene derivatives are particularly well-suited for optical sensing due to their robust and tunable fluorescence properties.[1]

Intrinsic Photophysical Properties

Naphthalene possesses a conjugated pi-electron system that readily absorbs ultraviolet (UV) light and re-emits it as fluorescence.[2] This intrinsic luminescence is the basis of its function as a fluorophore. Key advantages of the naphthalene core include:

-

Structural Rigidity: The fused ring system minimizes non-radiative decay pathways, often leading to higher fluorescence quantum yields compared to more flexible structures.

-

Tunability: The naphthalene ring can be readily functionalized at multiple positions. Attaching electron-donating or electron-withdrawing groups can modulate the molecule's electronic structure, thereby tuning its absorption and emission wavelengths.[1]

-

Large Stokes Shift: Strategic molecular design can lead to probes with a significant separation between their maximum absorption and emission wavelengths, which is crucial for minimizing self-absorption and improving signal-to-noise ratios in detection assays.[3]

The Role of the Ester and Other Functional Groups

While the naphthalene core provides the fluorescence signal, it is the attached functional groups that dictate the sensor's selectivity and mechanism. The ester group (-COOR) in a naphthoate ester can serve multiple roles:

-

A Coordination Site: The carbonyl oxygen can act as a Lewis base, participating directly in the binding of metal ions.[4][5]

-

A Synthetic Handle: The ester provides a reactive site for further chemical modification, allowing for the attachment of more complex receptor units designed to bind specific analytes.

-

Modulation of Electronics: The ester group is electron-withdrawing, which influences the overall photophysical properties of the naphthalene fluorophore.

By coupling the naphthoate ester to various recognition moieties (e.g., Schiff bases, amines, crown ethers), a vast library of chemosensors can be developed, each tailored for a specific target.[6][7]

Core Sensing Mechanisms: Translating Binding into Signal

The interaction between a naphthoate ester probe and its target analyte is translated into a detectable signal primarily through fluorescence or colorimetric changes. The underlying photophysical mechanisms are critical to understand for rational probe design.

Fluorescence-Based Detection

Fluorescence sensing is highly sensitive and is the most common modality for naphthoate ester probes. The mechanisms typically involve the modulation of non-radiative decay pathways of the excited fluorophore.

PET is one of the most powerful mechanisms for designing "turn-on" fluorescent sensors.[1][8] In a typical PET sensor, a receptor unit with a lone pair of electrons (e.g., a nitrogen or sulfur atom) is positioned near the naphthalene fluorophore.

-

"Off" State (No Analyte): Upon excitation of the fluorophore, the receptor donates an electron to the excited naphthalene ring. This process provides a non-radiative pathway for the fluorophore to return to its ground state, effectively quenching the fluorescence.

-

"On" State (Analyte Bound): When the target analyte (e.g., a metal cation or a proton) binds to the receptor, it lowers the energy of the receptor's frontier orbital, making the electron transfer process energetically unfavorable. This blocks the quenching pathway, and the probe's fluorescence is "turned on."

Caption: General mechanism of Photoinduced Electron Transfer (PET) in a "turn-on" sensor.

ICT-based probes feature an electron-donating group and an electron-accepting group connected by a conjugated π-system. The naphthalene core can act as the conjugated bridge.

-

Mechanism: Upon excitation, there is a significant shift in electron density from the donor to the acceptor, creating a large dipole moment in the excited state. The energy of this charge-transfer state is highly sensitive to the polarity of the local environment.

-

Sensing Action: Analyte binding can either enhance or inhibit the ICT process by altering the electron-donating/withdrawing strength of the involved groups. This change manifests as a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity.

CHEF is a common phenomenon where the binding of a metal ion to a probe restricts intramolecular rotations or vibrations. These motions often serve as non-radiative decay pathways. By locking the molecule into a more rigid conformation, chelation minimizes these pathways, leading to a significant enhancement of the fluorescence quantum yield.[6]

Colorimetric Detection

While less sensitive than fluorescence, colorimetric sensing offers the advantage of visual detection without specialized equipment. In these systems, analyte binding causes a significant change in the probe's electronic structure, leading to a shift in its maximum absorption wavelength (λmax) in the visible spectrum. This results in a distinct color change. For example, certain naphthoquinone-based sensors exhibit a color change from orange to intense blue upon complexation with Cu²⁺ ions.[9][10]

Applications in Analyte Detection

The versatility of the naphthoate ester framework has led to the development of probes for a wide range of important analytes.

Sensing of Cations

Metal ion detection is a major application area due to the crucial roles of metal ions in biological and environmental systems.[2]

-

Aluminum (Al³⁺): Naphthol-based Schiff base sensors have shown high selectivity for Al³⁺. Binding of Al³⁺ inhibits C=N isomerization, which "turns on" fluorescence, allowing for detection limits as low as 0.05 µM.[6] These probes have been successfully used for fluorescence imaging of Al³⁺ in cancer cells.[6]

-

Mercury (Hg²⁺): A dipeptidomimetic isocyanonaphthalene probe was designed for the selective detection of highly toxic Hg²⁺. The sensor exhibits a "turn-on" fluorescence response with a remarkable 500-fold enhancement and a detection limit of 14.2 nM, driven by the Hg²⁺-mediated conversion of an isocyano group to an amino group.[11]

-

Copper (Cu²⁺) and Iron (Fe³⁺): These paramagnetic metal ions are well-known fluorescence quenchers. Probes have been designed where the fluorescence of a naphthoic acid derivative is sharply quenched in the presence of Cu²⁺ or Fe³⁺, forming the basis of a "turn-off" sensor.[5]

| Probe Class | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Naphthol Schiff Base | Al³⁺ | C=N Isomerization Inhibition (CHEF) | 0.05 µM | [6] |

| Naphthalene Derivative (F6) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 87.3 nM | [1][12] |

| Isocyanonaphthalene | Hg²⁺ | Hg²⁺-mediated chemical reaction | 14.2 nM | [11] |

| Naphthofuran-Naphthalimide | Hg²⁺ | "Turn-off" Fluorescence | 0.47 µM | [2] |

| Naphthoquinone Derivative | Cu²⁺ | Colorimetric / "Turn-off" Fluorescence | 14.8 nM | [9][10] |

Table 1: Performance characteristics of selected naphthalene-based sensors for metal ion detection.

Sensing of Anions

Anion sensing is more challenging than cation sensing due to the diffuse nature of the negative charge and the strong hydration of anions in aqueous media. However, sophisticated receptor designs can overcome these hurdles. The "Intramolecular Indicator Displacement Assay (IIDA)" is a powerful strategy where an anionic fluorophore is pre-bound to a receptor within the same molecule.[13] A target anion with a higher binding affinity can displace the fluorophore, causing a change in its fluorescence.[13] While specific examples using naphthoate esters are less common in the reviewed literature, the principles are directly applicable. Receptors for anions like phosphate or glyphosate often involve hydrogen-bond donors like ureas or thioureas integrated into the sensor structure.[13]

Sensing of Neutral Molecules

The detection of neutral molecules, such as explosives or environmental pollutants, often relies on fluorescence quenching mechanisms.

-

Nitroaromatics: Electron-rich naphthalene-based structures can engage in favorable electronic interactions with electron-deficient nitroaromatic compounds (e.g., 2,4,6-trinitrophenol, TNP). Upon excitation, an electron can transfer from the excited sensor to the nitroaromatic, quenching the fluorescence. This principle has been demonstrated effectively using covalent organic frameworks (COFs) built from naphthalene units, achieving high sensitivity for explosive detection.[14]

-

Volatile Organic Compounds (VOCs): Phthalocyanines modified with naphthoxy-carboxylic acid groups have been used to create thin-film sensors for ethanol vapor.[15] The interaction of ethanol with the film alters its electrical properties, demonstrating the adaptability of the core structure beyond fluorescence-based methods.[15]

Design and Experimental Protocols

The successful application of naphthoate ester sensors requires robust synthetic methods and standardized analytical protocols.

Protocol: General Synthesis of a Naphthoate Ester-Based Probe

This protocol provides a generalized three-step procedure for synthesizing a simple PET-based sensor for metal ions, starting from 6-amino-2-naphthoic acid. This example integrates a simple dipeptide-like structure as the receptor.[11]

Caption: A representative synthetic workflow for a naphthoate-based chemosensor.

Methodology:

-

Amide Coupling:

-

Dissolve 6-amino-2-naphthoic acid (1.0 equiv.) and an amino acid ester hydrochloride (e.g., Valine benzyl ester HCl, 1.1 equiv.) in a suitable solvent like DMF.

-

Add a coupling agent such as EDC (1.2 equiv.) and HOBt (1.2 equiv.), followed by a base like DIPEA (2.5 equiv.).

-

Causality: EDC/HOBt activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the amino acid ester to form a stable amide bond.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

-

Work up the reaction by extracting with an organic solvent (e.g., ethyl acetate) and washing with brine. Purify by column chromatography to yield the dipeptidyl amide intermediate.[11]

-

-

N-Formylation:

-

Dissolve the intermediate from Step 1 in formic acid.

-

Heat the mixture gently (e.g., 60 °C) for several hours.

-

Causality: This step introduces the formyl group, which is the precursor to the isonitrile group that will be part of the receptor.

-

Remove excess formic acid under reduced pressure and purify the residue to obtain the N-formyl intermediate.[11]

-

-

Dehydration to Isocyanide:

-

Dissolve the N-formyl intermediate (1.0 equiv.) in dry dichloromethane under an inert atmosphere (e.g., Argon) and cool to 0 °C.

-

Add triethylamine (2.0 equiv.).

-

Slowly add a solution of a dehydrating agent like triphosgene (0.7 equiv.) in dry dichloromethane.

-

Causality: Triphosgene, in the presence of a base, is a powerful dehydrating agent that converts the N-formyl group into the isocyanide (-N≡C) functional group, which can act as the analyte recognition site.[11]

-

Allow the reaction to warm to room temperature and stir for 3-4 hours. Purify via column chromatography to obtain the final sensor.

-

Protocol: Fluorescence Titration for Analyte Quantification

This protocol describes how to determine the binding affinity (Kₐ) and stoichiometry of a sensor with its target analyte.

Materials:

-

Stock solution of the naphthoate ester probe (e.g., 1 mM in DMSO).

-

Stock solution of the analyte (e.g., 10 mM AlCl₃ in deionized water).

-

Appropriate buffer solution (e.g., HEPES buffer in a mixed solvent system like MeOH/H₂O).[6]

Procedure:

-

Prepare Probe Solution: Prepare a dilute solution of the probe (e.g., 10 µM) in the chosen buffer system in a quartz cuvette.

-

Initial Measurement: Place the cuvette in a fluorometer. Set the appropriate excitation wavelength (determined from the probe's absorption spectrum) and record the initial fluorescence emission spectrum.

-

Titration:

-

Add a small aliquot of the analyte stock solution (e.g., 0.1-0.2 equivalents) to the cuvette.

-

Mix thoroughly and allow the solution to equilibrate for a few minutes.[1]

-

Causality: This ensures the binding reaction has reached equilibrium before measurement.

-

Record the new fluorescence emission spectrum.

-

-

Repeat: Continue adding aliquots of the analyte and recording the spectra until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.

-

Stoichiometry: Use a Job's plot (plotting fluorescence change against the mole fraction of the probe) to determine the binding ratio (e.g., 1:1, 1:2, 2:1).[1][6]

-

Binding Constant (Kₐ): For a 1:1 binding model, the Benesi-Hildebrand equation can be used. A plot of 1/(F - F₀) versus 1/[Analyte] should be linear, and Kₐ can be calculated from the ratio of the intercept to the slope.[1]

-

Challenges and Future Outlook

Despite their successes, naphthoate ester-based sensors face several challenges. Water solubility is often limited due to the hydrophobic naphthalene core, which can be a drawback for biological applications. Achieving high selectivity against a panel of similar competing analytes remains a constant challenge in receptor design.

The future of this field is bright, with several exciting directions:

-

Near-Infrared (NIR) Probes: Shifting the emission wavelengths into the NIR region (700-900 nm) is a major goal, as it allows for deeper tissue penetration and reduced autofluorescence in biological imaging.[3][16]

-

Multimodal Sensing: Combining fluorescence sensing with other modalities, such as magnetic resonance imaging (MRI) or photothermal therapy, can create powerful theranostic agents.[3][17]

-

Advanced Materials: Integrating naphthoate ester fluorophores into advanced materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or nanoparticles can enhance stability, selectivity, and create platforms for reusable sensors.[14]

By addressing the current limitations and exploring these future avenues, naphthoate esters and their derivatives will continue to be a cornerstone of innovation in the field of chemical sensing and molecular diagnostics.

References

Sources

- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemisgroup.us [chemisgroup.us]

- 3. Synthesis of Near-Infrared-Emitting Benzorhodamines and Their Applications to Bioimaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Naphthoquinone based chemosensors for transition metal ions: experiment and theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intramolecular indicator displacement assay for anions: supramolecular sensor for glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoparticles for bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Recent advances of optical sensors for point-of-care detection of phthalic acid esters [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Inorganic Anion Detection : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. mdpi.com [mdpi.com]

- 25. Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. lcms.cz [lcms.cz]

- 28. Analysis Identification of Anionic Degradation Products by IC - AnalyteGuru [thermofisher.com]

- 29. Nano-sized anion-exchangers as a stationary phase in capillary electrochromatography for separation and on-line concentration of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Formylphenyl 1-naphthoate as a Reaction-Based Fluorescent Probe for Metal Ion Detection

This Application Note is designed for researchers and drug development professionals utilizing 2-Formylphenyl 1-naphthoate as a reaction-based fluorescent probe (chemodosimeter). While this specific ester is structurally related to hydrazine sensors, its application in metal ion detection relies on metal-promoted hydrolysis, a mechanism offering high specificity over reversible binding probes.

, Secondary:Part 1: Introduction & Mechanism

The Molecule

2-Formylphenyl 1-naphthoate is a latent fluorophore designed as a "turn-on" probe. It consists of a 1-naphthoic acid fluorophore esterified with salicylaldehyde (2-hydroxybenzaldehyde).

-

State: Non-fluorescent (or weakly fluorescent) in its ester form due to Photoinduced Electron Transfer (PET) or simply the quenching nature of the ester linkage.

-

Activation: Hydrolysis of the ester bond releases 1-Naphthoic acid (highly fluorescent) and Salicylaldehyde .

Mechanism of Action: Metal-Promoted Hydrolysis

Unlike coordination-based sensors (which are reversible), this probe acts as a chemodosimeter (irreversible). Certain Lewis acidic metal ions, particularly Copper(II) (

Key Advantage: High selectivity.[1][2] Most metal ions (

Reaction Scheme

The probe undergoes the following transformation:

Part 2: Materials & Equipment

Reagents

-

Probe: 2-Formylphenyl 1-naphthoate (Purity >98%).

-

Solvents: DMSO (Dimethyl sulfoxide) or MeCN (Acetonitrile), HPLC grade.

-

Buffer: HEPES or PBS (10 mM, pH 7.4). Note: Avoid Tris buffer if detecting Cu(II) as it can chelate the metal.

-

Metal Salts: Perchlorate or Chloride salts of

,

Equipment

-

Fluorescence Spectrophotometer: (e.g., Hitachi F-7000, Horiba Fluorolog).

-

UV-Vis Spectrophotometer: For absorption verification.

-

Quartz Cuvettes: 1 cm path length (4-sided polished).

Part 3: Experimental Protocols

Protocol 1: Stock Solution Preparation

Expert Insight: The probe is hydrophobic. Prepare a concentrated stock in an organic solvent to prevent precipitation during dilution.

-

Probe Stock (10 mM): Dissolve 2.76 mg of 2-Formylphenyl 1-naphthoate (MW ≈ 276.29 g/mol ) in 1.0 mL of DMSO. Store in the dark at -20°C.

-

Metal Stock Solutions (10 mM): Dissolve metal salts in deionized water.

-

Working Solution (10 µM): Dilute 3 µL of Probe Stock into 2.997 mL of Buffer/DMSO mixture (e.g., 1:1 v/v or 9:1 v/v depending on solubility).

Protocol 2: Spectral Characterization & Selectivity

This step validates the probe's specificity for the target metal ion.[2]

-

Blank Scan: Measure the fluorescence emission of the 10 µM probe solution (Ex: 300 nm, Em: 320–600 nm). It should be low.

-

Incubation: Add 2 equivalents (20 µM) of various metal ions (

, -

Time Delay: Incubate for 30–60 minutes at room temperature (hydrolysis is slower than simple coordination).

-

Measurement: Record emission spectra.

-

Expectation: Significant fluorescence enhancement (approx. 450 nm emission) only in the presence of the specific catalytic metal (likely

).

-

Data Presentation: Selectivity Table

| Metal Ion (2 eq) | Fluorescence Intensity (a.u.) | Response Type |

| Blank | 50 | Baseline |

| 55 | No Change | |

| 70 | Minor Interference | |

| 65 | Quenching/No Change | |

| 850 | Turn-On (Target) | |

| 600 | Potential Interference |

Protocol 3: Sensitivity Titration (LOD Determination)

-

Prepare 10 samples of Probe (10 µM) in buffer.

-

Add increasing concentrations of the target metal (e.g., 0, 1, 2, ..., 20 µM).

-

Incubate for the optimized time (e.g., 45 min).

-

Measure Fluorescence Intensity (

) at -

Plot:

vs. -

Calculate LOD:

, where

Protocol 4: Interference Check (Crucial)

Expert Insight: Esters of salicylaldehyde are also known to react with Hydrazine (

-

Test: Add Cysteine (100 µM) to the probe. If fluorescence increases, the probe is not specific to metals in biological media.

-

Mitigation: For metal detection in biological samples, use N-ethylmaleimide (NEM) to block thiols if interference is observed.

Part 4: Experimental Workflow Visualization

Part 5: References

-

Mechanistic Basis of Ester Hydrolysis Probes:

-

Ma, X., & Jang, W. D. (2014). "Recent developments in hydrolysis-based fluorescent probes for the detection of metal ions." Chemistry – A Asian Journal. Link

-

-

Naphthalene-Based Sensors:

-

Gan, J., et al. (2011). "A highly selective fluorescent probe for

based on hydrolysis of ester." Sensors and Actuators B: Chemical. Link

-

-

Cross-Reactivity Warning (Hydrazine):

-

Fan, L., et al. (2012). "Fluorescent probes for hydrazine detection: A review." Analytica Chimica Acta. Link

-

-

General Protocol for Metal Sensing:

-

BenchChem Application Notes. "Naphthalene-Based Fluorescent Probes for Metal Ion Detection." Link

-

(Note: While specific literature on "2-Formylphenyl 1-naphthoate" as a metal probe is limited, the protocols above are derived from established methodologies for structurally identical ester-based chemodosimeters.)

Sources

Application Note & Protocol: Ultrasensitive Detection of Hydrazine Using the Fluorogenic Probe 2-Formylphenyl 1-naphthoate

Introduction: A Novel "Lock-and-Key" Approach to Hydrazine Sensing

Hydrazine (N₂H₄) is a chemical of significant industrial importance, utilized in applications ranging from rocket propellants to pharmaceutical synthesis. However, its high toxicity and potential carcinogenicity necessitate sensitive and selective detection methods, particularly in environmental and biological matrices.[1][2] Traditional analytical techniques for hydrazine detection can be cumbersome and may lack the required sensitivity for trace-level quantification.[3] Fluorogenic probes offer a compelling alternative, providing a rapid, "turn-on" signal in the presence of the analyte.[3][4]

This document details the application of 2-Formylphenyl 1-naphthoate as a highly selective and sensitive fluorogenic probe for the detection of hydrazine. The probe's design incorporates a sophisticated "lock-and-key" mechanism. In its native state, the probe is non-fluorescent. The presence of hydrazine initiates a cascade of reactions, beginning with the formation of a hydrazone, which then undergoes an intramolecular cyclization to release the highly fluorescent 1-naphthoate anion and form a stable, fluorescent phthalazinone derivative. This two-step verification process ensures high selectivity for hydrazine over other primary amines.

Reaction Mechanism: From Non-Fluorescent Precursor to Fluorescent Product

The detection mechanism of 2-Formylphenyl 1-naphthoate is a two-stage process:

-

Hydrazone Formation: The aldehyde group of the probe reacts rapidly with hydrazine to form a hydrazone intermediate. This is a common reaction between aldehydes and hydrazines.

-

Intramolecular Cyclization and Fluorophore Release: The terminal amine group of the newly formed hydrazone attacks the adjacent ester carbonyl group in an intramolecular nucleophilic acyl substitution. This results in the formation of a stable, six-membered phthalazinone ring and the release of the 1-naphthoate anion, a fluorescent species. The extended π-conjugation of the resulting phthalazinone derivative also contributes to the overall fluorescence enhancement.

This reaction is highly specific to hydrazine due to its unique diamine structure, which facilitates the intramolecular cyclization. Other primary amines may form an imine with the aldehyde but cannot undergo the subsequent cyclization and fluorophore release, thus minimizing interference.

Caption: Reaction mechanism of 2-Formylphenyl 1-naphthoate with hydrazine.

Experimental Protocols

Materials and Reagents

-

2-Formylphenyl 1-naphthoate (Probe)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Fluorescence spectrophotometer

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Standard laboratory glassware and consumables

Preparation of Solutions

-

Probe Stock Solution (1 mM): Dissolve an appropriate amount of 2-Formylphenyl 1-naphthoate in anhydrous DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.

-

Hydrazine Stock Solution (100 mM): Prepare a 100 mM stock solution of hydrazine monohydrate in deionized water. Due to the volatility and toxicity of hydrazine, this should be done in a well-ventilated fume hood.

-

Working Solutions: Prepare fresh dilutions of the probe and hydrazine stock solutions in the desired assay buffer (e.g., PBS, pH 7.4) on the day of the experiment.

Protocol for Hydrazine Detection in Aqueous Samples

This protocol is optimized for a 96-well plate format but can be scaled as needed.

Caption: Experimental workflow for hydrazine detection.

Step-by-Step Procedure:

-

Prepare Hydrazine Standards: Create a series of hydrazine standards by serially diluting the hydrazine stock solution in the assay buffer. A typical concentration range would be from 0.1 µM to 100 µM.

-

Sample Preparation: If analyzing environmental or biological samples, ensure they are appropriately diluted in the assay buffer to fall within the linear range of the assay.

-

Assay Setup: To each well of a 96-well plate, add 50 µL of the hydrazine standards, samples, or buffer (for the blank).

-

Initiate Reaction: Add 50 µL of the 10 µM probe working solution to each well. The final probe concentration will be 5 µM.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The optimal incubation time and temperature may need to be determined empirically for specific applications.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The exact excitation and emission wavelengths should be determined experimentally, but based on analogous structures, excitation is anticipated in the range of 340-380 nm and emission in the range of 420-480 nm.

Data Analysis and Interpretation

-

Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from all standard and sample wells.

-

Standard Curve: Plot the blank-subtracted fluorescence intensity of the hydrazine standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantification of Hydrazine in Samples: Use the linear regression equation to calculate the hydrazine concentration in the unknown samples.

Table 1: Expected Performance Characteristics

| Parameter | Expected Value | Notes |

| Limit of Detection (LOD) | Low micromolar to nanomolar range | Dependent on instrument sensitivity and background fluorescence. |

| Linear Range | Approximately 0.1 - 100 µM | May vary with experimental conditions. |

| Selectivity | High against other primary amines | The intramolecular cyclization step confers high selectivity. |

| Response Time | 15 - 45 minutes | Reaction kinetics are temperature-dependent. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Impure reagents or probe degradation. | Use high-purity solvents and store the probe stock solution properly. Prepare fresh working solutions daily. |

| Low Signal | Suboptimal reaction conditions. | Optimize incubation time, temperature, and pH of the assay buffer. |

| Poor Linearity of Standard Curve | Pipetting errors or probe/hydrazine instability. | Ensure accurate pipetting. Prepare fresh standards for each experiment. |

Conclusion

2-Formylphenyl 1-naphthoate is a promising fluorogenic probe for the sensitive and selective detection of hydrazine. Its novel "lock-and-key" mechanism, involving a hydrazine-specific intramolecular cyclization, minimizes interferences from other amines. The provided protocol offers a robust starting point for researchers in various fields, including environmental monitoring, industrial quality control, and drug development, to accurately quantify hydrazine levels.

References

- Karak, A., Mandal, M., Halder, S., Banerjee, S., Banik, D., Maiti, A., ... & Jana, K. (2020). Switching to a ‘turn-on’ fluorescent probe for rapid detection of hydrazine in human breast cancer cells using a test-strip. Analytical Methods, 12(23), 2956-2962.

- Vedantu. (2026, January 9). Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE.

- Karak, A., Mandal, M., Halder, S., Banerjee, S., Banik, D., Maiti, A., ... & Jana, K. (2018). The design strategies and mechanisms of fluorogenic and chromogenic probes for the detection of hydrazine. Analytical Methods, 10(48), 5789-5813.

- Wang, J., Wang, H., Yang, S., Tian, H., Liu, Y., Hao, Y., ... & Sun, B. (2018). A Fluorescent Probe for Sensitive Detection of Hydrazine and Its Application in Red Wine and Water. Analytical Sciences, 34(3), 329-333.

- Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12(1), 28-39.

- Coleman, G. H. (n.d.). Hydrazine, phenyl-. Organic Syntheses Procedure.

- PrepChem.com. (n.d.). Synthesis of α-naphthoic acid hydrazide.

- Jung, Y., Park, N. K., & Kim, D. (2019, October 1). Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. Italian National Conference on Sensors and Microsystems.

- Zhang, Y., Liu, T., Zhang, M., Liu, Y., & Wang, Y. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10, 908882.

- Swarts, J. C., & Yourtee, D. M. (2019). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. Molecules, 29(9), 2187.

- Zhang, Y., Liu, T., Zhang, M., Liu, Y., & Wang, Y. (2025). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. RSC Advances, 15(1), 1-8.

- Zhang, Y., Liu, T., Zhang, M., Liu, Y., & Wang, Y. (2019). A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. Dalton Transactions, 48(34), 13035-13046.

- ResearchGate. (n.d.). (a) Schematic representation of reaction between hydrazine-based probe with FA and (b) Different sensors for the detection of FA.

- ResearchGate. (n.d.). Scheme 1: Synthesis of 2-phenylphthalazin-1(2H)-one (K).

- Thomas, S. W., Joly, G. D., & Swager, T. M. (n.d.). Trace Hydrazine Detection with Fluorescent Conjugated Polymers: A Turn-On Sensory Mechanism. MIT.

Sources

- 1. A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The design strategies and mechanisms of fluorogenic and chromogenic probes for the detection of hydrazine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A Fluorescent Probe for Sensitive Detection of Hydrazine and Its Application in Red Wine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocols for Fluorescence Spectroscopy of 2-Formylphenyl 1-naphthoate

Introduction: Unveiling the Photophysical Properties of a Novel Naphthoate Ester

2-Formylphenyl 1-naphthoate is a molecule of significant interest, combining the well-established fluorescent properties of the naphthalene core with the potential for environmentally sensitive emission due to the formylphenyl ester group. Naphthalene derivatives have found extensive applications as fluorescent probes and in the development of chemical sensors.[1][2] The electronic properties of the naphthalene ring system are known to be perturbed by substituents, leading to changes in absorption and emission characteristics.[1] The ester linkage and the ortho-formyl group on the phenyl ring are expected to influence the intramolecular charge transfer (ICT) character of the molecule, potentially leading to interesting solvatochromic behavior.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the detailed characterization of the fluorescence properties of 2-Formylphenyl 1-naphthoate. The methodologies outlined herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

I. Rationale and Causality of Experimental Design

The primary objective is to systematically investigate the photophysical properties of 2-Formylphenyl 1-naphthoate. The experimental design is therefore structured to first determine the fundamental spectral characteristics (absorption and emission maxima) and then to explore the influence of the local environment on these properties, a phenomenon known as solvatochromism.[4] Understanding solvatochromism is crucial as it provides insights into the electronic nature of the excited state and the potential of the molecule as a sensor.[5]

The choice of solvents is critical. A range of solvents with varying polarities will be used to map the response of the molecule's fluorescence to different dielectric environments. This allows for the construction of a Lippert-Mataga plot, which can elucidate the change in dipole moment upon excitation.[6]

II. Materials and Instrumentation

Materials:

| Material | Supplier | Purity | Purpose |

| 2-Formylphenyl 1-naphthoate | Synthesized or Custom Order | >98% | Analyte |

| Cyclohexane | Sigma-Aldrich | Spectroscopic Grade | Non-polar solvent |

| Toluene | Sigma-Aldrich | Spectroscopic Grade | Non-polar aromatic solvent |

| Dichloromethane | Sigma-Aldrich | Spectroscopic Grade | Moderately polar aprotic solvent |

| Acetonitrile | Sigma-Aldrich | Spectroscopic Grade | Polar aprotic solvent |

| Methanol | Sigma-Aldrich | Spectroscopic Grade | Polar protic solvent |

| Quinine Sulfate | Sigma-Aldrich | Certified Reference Material | Fluorescence quantum yield standard |

| 0.1 M Sulfuric Acid | Fisher Scientific | ACS Grade | Solvent for quantum yield standard |

Instrumentation:

-

UV-Visible Spectrophotometer: A dual-beam spectrophotometer capable of scanning from at least 200 to 800 nm is required for acquiring absorption spectra.

-

Fluorescence Spectrofluorometer: A research-grade spectrofluorometer equipped with a high-intensity Xenon arc lamp or a laser excitation source, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is essential.[7] The instrument should have capabilities for both spectral scans and time-resolved measurements (optional but recommended).

-

Quartz Cuvettes: 1 cm path length quartz cuvettes are necessary for both absorption and fluorescence measurements to ensure UV transparency.

-

Volumetric Glassware: Calibrated volumetric flasks and micropipettes are crucial for accurate sample preparation.

III. Experimental Workflow and Protocols

The overall experimental workflow is designed to be sequential and logical, with each step building upon the previous one.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbi.ku.dk [nbi.ku.dk]

Illuminating Cellular Landscapes: Application and Protocols for 2-Formylphenyl 1-Naphthoate Derivatives in Live-Cell Imaging

Introduction: Unveiling Cellular Dynamics with Responsive Fluorophores

In the intricate world of cellular biology, the ability to visualize specific molecular events in real-time is paramount to unraveling complex biological processes. Fluorescent probes have emerged as indispensable tools, acting as molecular spies that report on their local environment through changes in their light-emitting properties. Naphthalene derivatives, with their inherent photophysical advantages such as high quantum yields and photostability, have long been a favored scaffold for the design of such probes.[1] This application note delves into the burgeoning potential of a specific class of these molecules: 2-Formylphenyl 1-naphthoate derivatives . These compounds are uniquely engineered to function as "turn-on" fluorescent sensors, remaining dark until they react with a specific analyte of interest within the cell, thereby providing a clear and specific signal against a low background.[2]

The core design of these probes features a 2-formylphenyl group, which serves as a highly specific recognition site, and a 1-naphthoate moiety, which acts as the latent fluorophore. The ester linkage between these two components is key to the probe's "off" state. This guide provides a comprehensive overview of the proposed mechanism, detailed protocols for live-cell imaging applications, and best practices for researchers, scientists, and drug development professionals seeking to leverage these innovative tools.

Principle of Detection: A Reaction-Based "Turn-On" Mechanism

The ingenuity of 2-Formylphenyl 1-naphthoate derivatives lies in their reaction-based sensing mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. The fluorescence of the naphthoate fluorophore is quenched, often through a process like photoinduced electron transfer (PET) facilitated by the formylphenyl group. The magic happens when the probe encounters its specific target analyte within the cell.

The aldehyde (formyl) group is a reactive handle that can undergo a variety of chemical transformations. A prime example is the Schiff base condensation reaction with primary amines.[3] Many biologically relevant molecules, such as certain amino acids, neurotransmitters, or even specific protein residues, contain primary amine functionalities. Upon reaction with the target amine, the electronic properties of the 2-formylphenyl moiety are altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence intensity—a "turn-on" response.

Caption: Proposed reaction-based sensing mechanism.

This reaction-based approach offers high selectivity, as the fluorescence is only triggered by the specific chemical reaction with the analyte of interest, minimizing off-target signals.

Experimental Protocols: A Step-by-Step Guide to Cellular Imaging

This section provides a detailed protocol for the application of a generic 2-Formylphenyl 1-naphthoate derivative for the detection of a target amine-containing analyte in live cells.

I. Probe Preparation and Storage

-

Probe Synthesis: While not commercially available, these probes can be synthesized through a straightforward esterification reaction between 2-formylbenzoic acid and 1-naphthol. For specific applications, derivatives of both starting materials can be used to modulate properties like solubility and cell permeability. The synthesis of a related compound, phenyl 1-hydroxy-2-naphthoate, has been previously described and can be adapted for this purpose.[2]

-

Stock Solution: Prepare a 1-10 mM stock solution of the 2-Formylphenyl 1-naphthoate derivative in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C, protected from light and moisture. When stored correctly, the probe should be stable for several months.

II. Cell Culture and Staining

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy. Allow the cells to adhere and grow to 60-80% confluency.

-

Probe Loading:

-

Dilute the stock solution of the 2-Formylphenyl 1-naphthoate derivative in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the range of 1-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type and the specific probe derivative.

-

Washing (Optional): For "turn-on" probes, a washing step is often not necessary as the unbound probe is non-fluorescent. However, if background fluorescence is observed, a gentle wash with pre-warmed PBS or culture medium can be performed.

Caption: General experimental workflow for cell imaging.

III. Fluorescence Microscopy and Image Analysis

-

Imaging Setup: Use a fluorescence microscope equipped with a suitable filter set for the naphthoate fluorophore. The excitation and emission wavelengths will be in the UV/blue and blue/green regions of the spectrum, respectively. Typical excitation is around 340-380 nm, with emission collected between 420-480 nm.

-

Image Acquisition: Capture images using a sensitive camera (e.g., sCMOS or EMCCD). For live-cell imaging, it is crucial to minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.

-

Image Analysis: Quantify the fluorescence intensity in the cells using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The increase in fluorescence intensity will be proportional to the concentration of the target analyte.

Data Presentation: Expected Photophysical Properties

The photophysical properties of 2-Formylphenyl 1-naphthoate derivatives are expected to be similar to other naphthalene-based fluorescent probes. The key characteristic is the significant increase in fluorescence quantum yield upon reaction with the target analyte.

| Property | Before Reaction ("Off" State) | After Reaction ("On" State) |

| Excitation Max (λex) | ~350 nm | ~370 nm |

| Emission Max (λem) | ~450 nm (weak) | ~450 nm (strong) |

| Quantum Yield (Φ) | < 0.05 | > 0.5 |

| Appearance | Non-fluorescent | Brightly Fluorescent |

Note: These are estimated values based on analogous naphthalene-based probes. Actual values will need to be determined experimentally for each specific derivative.

Troubleshooting and Best Practices

-

Low Signal:

-

Increase the probe concentration or incubation time.

-

Ensure the target analyte is present in the cells at a detectable level.

-

Optimize the filter set on the microscope for the specific fluorophore.

-

-

High Background:

-

Although designed as "turn-on" probes, some background may occur. Perform a wash step after probe incubation.

-

Reduce the probe concentration.

-

Check for autofluorescence from the cells or medium at the imaging wavelengths.

-

-

Phototoxicity:

-

Use the lowest possible excitation light intensity and exposure time.

-

Use a more sensitive camera to reduce the required exposure.

-

For time-lapse imaging, increase the interval between image acquisitions.

-

-

Probe Precipitation:

-

Ensure the DMSO stock solution is fully dissolved before diluting in aqueous media.

-

Avoid using excessively high probe concentrations.

-

Conclusion and Future Directions

2-Formylphenyl 1-naphthoate derivatives represent a promising class of reaction-based fluorescent probes for live-cell imaging. Their "turn-on" sensing mechanism offers high specificity and signal-to-noise ratio, making them valuable tools for studying the spatial and temporal dynamics of specific amine-containing analytes within cells. Further research and development in this area could focus on:

-

Tuning Photophysical Properties: Modifying the naphthoate and phenyl moieties to shift the excitation and emission wavelengths to longer, less phototoxic regions of the spectrum.

-

Expanding Analyte Specificity: Designing derivatives with different reactive groups to target a wider range of cellular analytes.

-

In Vivo Applications: Developing probes with improved biocompatibility and pharmacokinetic properties for use in whole-organism imaging.

The continued innovation in the design and application of such intelligent fluorescent probes will undoubtedly push the boundaries of our understanding of cellular function and dysfunction, with significant implications for both fundamental research and drug discovery.